Cas no 105507-91-3 (1-(4-fluorophenyl)-4-methylpent-1-en-3-one)
105507-91-3 structure
Product Name:1-(4-fluorophenyl)-4-methylpent-1-en-3-one
CAS-nummer:105507-91-3
MF:C12H13FO
MW:192.229427099228
CID:1154049
PubChem ID:53721467
Update Time:2025-04-20
1-(4-fluorophenyl)-4-methylpent-1-en-3-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(4-fluorophenyl)-4-methylpent-1-en-3-one
- CTK0G5394
- ACMC-20m8da
- SureCN6297842
- 1-Penten-3-one, 1-(4-fluorophenyl)-4-methyl-
- 4-Methyl-1-(4-fluorphenyl)-pentenon
- 1-(4'-Fluorphenyl)-4-methyl-1-penten-3-on
- CTK0G5394; ACMC-20m8da; SureCN6297842; 1-Penten-3-one, 1-(4-fluorophenyl)-4-methyl-; 4-Methyl-1-(4-fluorphenyl)-pentenon; 1-(4'-Fluorphenyl)-4-methyl-1-penten-3-on;
- 105507-91-3
- 1-(4-Fluorophenyl)-4-methyl-1-penten-3-one
- 1-(4-Fluorophenyl)-4-methyl-pent-1-en-3-one
- CHOAEYRRSYDIIB-UHFFFAOYSA-N
- DTXSID50706186
-
- Inchi: 1S/C12H13FO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-9H,1-2H3
- InChI-sleutel: CHOAEYRRSYDIIB-UHFFFAOYSA-N
- LACHT: FC1C=CC(=CC=1)C=CC(C(C)C)=O
Berekende eigenschappen
- Exacte massa: 192.09509
- Monoisotopische massa: 192.095043196g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 212
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 3.2
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- PSA: 17.07
1-(4-fluorophenyl)-4-methylpent-1-en-3-one Gerelateerde literatuur
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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